molecular formula C11H9NO3 B1497231 Methyl 6-hydroxyisoquinoline-3-carboxylate

Methyl 6-hydroxyisoquinoline-3-carboxylate

Cat. No. B1497231
M. Wt: 203.19 g/mol
InChI Key: PUYYLPNJZMPPKU-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

To a solution of methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (0.72 g, 3.5 mmol) in xylenes (70 mL) was added 10% palladium on carbon (0.58 g). The mixture was heated at reflux for 18 h, and then cooled to rt. MeOH (5 mL) was added and the mixture was filtered through Celite. The solvents were evaporated and the residue was purified by column chromatography give methyl 6-hydroxyisoquinoline-3-carboxylate as yellow solid. (0.26 g, 36%). LCMS: (FA) ES+ 204.0, ES− 202.0.
Quantity
0.72 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][NH:7][CH:6]([C:12]([O:14][CH3:15])=[O:13])[CH2:5]2>[Pd].CO>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([C:12]([O:14][CH3:15])=[O:13])=[CH:5]2

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
OC=1C=C2CC(NCC2=CC1)C(=O)OC
Name
xylenes
Quantity
70 mL
Type
solvent
Smiles
Name
Quantity
0.58 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=C(N=CC2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.